![molecular formula C23H25FN4O3 B3410276 3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione CAS No. 896355-39-8](/img/structure/B3410276.png)
3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that it acts by inhibiting various enzymes and receptors involved in disease processes. For example, it inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which leads to the induction of apoptosis in cancer cells. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is implicated in Alzheimer's disease.
Biochemical and Physiological Effects:
3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, it has potential antipsychotic effects, which may be useful in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione in lab experiments is that it has been shown to have potential therapeutic applications in various diseases. This makes it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione. One direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapies. Another direction is to study its effects in combination with other drugs, which may lead to synergistic effects. Finally, research could focus on developing more efficient synthesis methods to produce this compound in larger quantities.
Scientific Research Applications
3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been studied for its ability to inhibit the aggregation of amyloid beta peptides. In schizophrenia, it has been studied for its potential antipsychotic effects.
properties
IUPAC Name |
3-[5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c24-17-8-10-18(11-9-17)26-13-15-27(16-14-26)21(29)7-3-4-12-28-22(30)19-5-1-2-6-20(19)25-23(28)31/h1-2,5-6,8-11H,3-4,7,12-16H2,(H,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTPEMUYVXWVPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-fluorophenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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